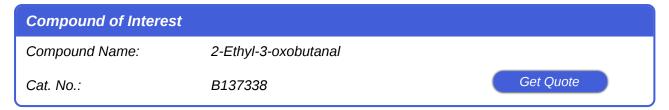


## An In-depth Technical Guide to 2-Ethyl-3oxobutanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-Ethyl-3-oxobutanal**, including its chemical properties, synthesis, reactivity, and potential applications. The information is intended for researchers, scientists, and professionals involved in organic chemistry and drug development.

## **Chemical Identity and Properties**

**2-Ethyl-3-oxobutanal** is a dicarbonyl compound containing both an aldehyde and a ketone functional group. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of **2-Ethyl-3-oxobutanal** 



Property	Value	Source
IUPAC Name	2-Ethyl-3-oxobutanal	[1]
CAS Number	141939-89-1	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	114.14 g/mol	[1][2]
Canonical SMILES	CCC(C=O)C(=O)C	[1]
InChI Key	RHVXPAFWOYITES- UHFFFAOYSA-N	[1][2]
Topological Polar Surface Area	34.14 Ų	[3]
Complexity	96.7	[1][3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]

### Synthesis of 2-Ethyl-3-oxobutanal

The synthesis of **2-Ethyl-3-oxobutanal** can be achieved through several synthetic routes. Two plausible methods are the oxidation of the corresponding diol and a mixed Claisen condensation.

# Experimental Protocol: Oxidation of 2-Ethyl-1,3-butanediol

This method involves the selective oxidation of the primary and secondary alcohol groups of 2-ethyl-1,3-butanediol. This can be a two-step process or a one-pot reaction using specific oxidizing agents that can oxidize both primary and secondary alcohols.

Protocol:



- Step 1: Oxidation of Primary Alcohol. Dissolve 2-ethyl-1,3-butanediol in a suitable solvent such as dichloromethane (DCM). Add a selective oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The solvent is removed under reduced pressure to yield 2-ethyl-3-hydroxybutanal.
- Step 2: Oxidation of Secondary Alcohol. The crude 2-ethyl-3-hydroxybutanal is dissolved in a suitable solvent like acetone. A stronger oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), is added dropwise at 0 °C. The reaction is stirred until TLC indicates the disappearance of the starting material. The reaction is quenched with isopropanol, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

### **Experimental Protocol: Mixed Claisen Condensation**

This approach involves the condensation of an ester and a ketone. A potential route is the reaction between ethyl formate and 2-pentanone.

#### Protocol:

- Preparation of the Enolate. To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, 2-pentanone is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for one hour to ensure the formation of the ketone enolate.
- Condensation. Ethyl formate is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up and Purification. The reaction is quenched by the addition of a weak acid, such as acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 2-Ethyl-3-oxobutanal, is purified by fractional distillation under reduced pressure.

## **Chemical Reactivity and Keto-Enol Tautomerism**



The reactivity of **2-Ethyl-3-oxobutanal** is characterized by the presence of two electrophilic carbonyl centers. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to steric and electronic factors.

A key aspect of the chemistry of  $\beta$ -dicarbonyl compounds like **2-Ethyl-3-oxobutanal** is keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of **2-Ethyl-3-oxobutanal**.

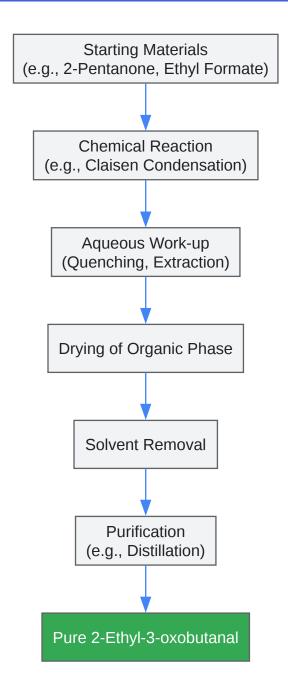
## **Potential Applications in Drug Development**

While there is limited specific information on the biological activity of **2-Ethyl-3-oxobutanal** itself, related β-dicarbonyl compounds have been investigated for their potential pharmacological activities. For instance, derivatives of ethyl 3-oxobutanoate have been synthesized and evaluated for antibacterial, anthelmintic, and cytotoxic properties.[4] The presence of two reactive carbonyl groups makes **2-Ethyl-3-oxobutanal** a potentially useful scaffold for the synthesis of more complex heterocyclic compounds with potential biological activity.[5]

# **Experimental Workflow and Logic Diagrams General Synthetic Workflow**

The following diagram illustrates a general workflow for the synthesis and purification of **2-Ethyl-3-oxobutanal**.





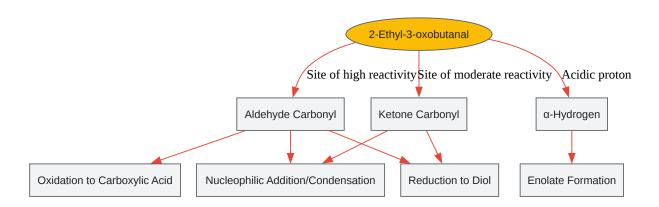
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Caption: General workflow for synthesis and purification.

### **Reactivity Logic Diagram**

This diagram outlines the key reactive sites and potential transformations of **2-Ethyl-3-oxobutanal**.





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Caption: Reactivity map of 2-Ethyl-3-oxobutanal.

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